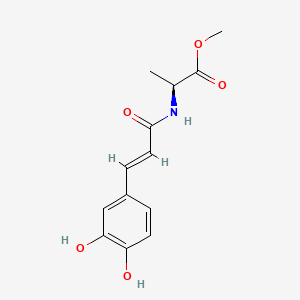

LDL-IN-2

Description

Properties

IUPAC Name |

methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-8(13(18)19-2)14-12(17)6-4-9-3-5-10(15)11(16)7-9/h3-8,15-16H,1-2H3,(H,14,17)/b6-4+/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBBISJLIGYSGF-JQTRYQTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Antioxidant Mechanism of LDL-IN-2: A Technical Overview

For Immediate Release

DAEJEON, South Korea – LDL-IN-2, a novel cinnamic acid derivative, demonstrates significant promise as an anti-atherosclerotic agent by primarily functioning as a potent antioxidant against the oxidation of low-density lipoprotein (LDL). This technical guide provides an in-depth analysis of the mechanism of action of LDL-IN-2, detailing its biochemical activity, the experimental protocols for its evaluation, and the relevant biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of LDL Oxidation

LDL-IN-2, chemically identified as 3,4-Dihydrocinnamic Acid (L-alanine methyl ester) amide, exerts its primary effect by inhibiting the copper-mediated oxidation of LDL. Oxidized LDL (oxLDL) is a key pathogenic factor in the development of atherosclerosis. By preventing the oxidation of LDL, LDL-IN-2 may hinder the initial stages of atherosclerotic plaque formation.

The antioxidant activity of LDL-IN-2 and related cinnamic acid derivatives is attributed to their chemical structure, which can neutralize free radicals and chelate pro-oxidant metal ions like copper. This prevents the cascade of lipid peroxidation that leads to the formation of oxLDL.

Quantitative Analysis of Bioactivity

The biological efficacy of LDL-IN-2 and its analogs has been quantified through in vitro assays. The following table summarizes the key quantitative data for a series of cinnamic acid derivatives, highlighting their antioxidant potential.

| Compound | Target | IC50 (µM) | Quantitative Inhibition |

| LDL-IN-2 (3,4-Dihydrocinnamic Acid (L-alanine methyl ester) amide) | Copper-mediated LDL oxidation | N/A | ~75% inhibition at 2 µM [1] |

| 4-hydroxycinnamic acid (l-phenylalanine methyl ester) amide (Compound 1) | Copper-mediated LDL oxidation | 52[2] | N/A |

| 3,4-dihydroxyhydrocinammic acid (l-aspartic acid dibenzyl ester) amide (Compound 2) | Copper-mediated LDL oxidation | 3[2] | N/A |

| 4-hydroxycinnamic acid (l-phenylalanine methyl ester) amide (Compound 1) | Human acyl-CoA:cholesterol acyltransferase-1 & 2 | ~60[2] | N/A |

| 3,4-dihydroxyhydrocinammic acid (l-aspartic acid dibenzyl ester) amide (Compound 2) | Human acyl-CoA:cholesterol acyltransferase-1 & 2 | ~95[2] | N/A |

Experimental Protocols

The evaluation of the anti-LDL oxidation activity of LDL-IN-2 and its analogs is performed using a standardized in vitro assay.

Copper-Mediated LDL Oxidation Assay

1. Isolation of LDL:

-

Human LDL is isolated from the plasma of healthy donors by ultracentrifugation.

2. Incubation with Test Compound:

-

The isolated LDL is incubated with varying concentrations of the test compound (e.g., LDL-IN-2) in a phosphate-buffered saline (PBS) solution.

3. Induction of Oxidation:

-

Oxidation is initiated by the addition of a copper (II) sulfate (CuSO₄) solution.

4. Monitoring of Oxidation:

-

The progression of LDL oxidation is monitored spectrophotometrically by measuring the formation of conjugated dienes at a wavelength of 234 nm over time. The lag phase, representing the time before rapid oxidation, is a key parameter.

5. Data Analysis:

-

The IC₅₀ value, the concentration of the compound that inhibits LDL oxidation by 50%, is calculated from the dose-response curve. For LDL-IN-2, the percentage of inhibition at a specific concentration was reported.

Signaling Pathways and Biological Context

The mechanism of action of LDL-IN-2 as an antioxidant is situated within the broader context of atherosclerosis pathogenesis.

As depicted in the diagram, LDL undergoes oxidation mediated by factors such as copper ions and reactive oxygen species (ROS). The resulting oxLDL is taken up by macrophages through scavenger receptors, leading to the formation of foam cells, a hallmark of early atherosclerotic lesions. LDL-IN-2 intervenes at the initial step by inhibiting the oxidation of LDL, thereby preventing the downstream cascade of events that contribute to plaque formation.

The antioxidant activity of LDL-IN-2 suggests its potential to modulate signaling pathways associated with oxidative stress, such as the NF-κB pathway, which is activated by oxLDL and plays a crucial role in the inflammatory response within the arterial wall. However, direct evidence of LDL-IN-2's effect on these specific signaling pathways requires further investigation.

Conclusion

LDL-IN-2 is a promising anti-atherosclerotic agent with a well-defined primary mechanism of action: the inhibition of copper-mediated LDL oxidation. Its potent antioxidant activity, demonstrated in vitro, suggests its potential to prevent the initial steps of atherogenesis. Further research into its effects on cellular signaling pathways and its in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

Technical Whitepaper: Discovery and Synthesis of Novel Oral PCSK9 Inhibitors - A Profile of MK-0616

Disclaimer: The compound "LDL-IN-2" does not correspond to a publicly known molecule based on available scientific literature and databases. This technical guide provides a detailed overview of a representative, novel, orally bioavailable small molecule LDL inhibitor, MK-0616 (Enlicitide Decanoate) , to serve as an illustrative example of the discovery, synthesis, and mechanism of action of this emerging class of therapeutics.

Introduction

Elevated low-density lipoprotein cholesterol (LDL-C) is a primary causal factor in the development of atherosclerotic cardiovascular disease (ASCVD). While statins are the cornerstone of LDL-C-lowering therapy, a significant portion of high-risk patients fail to reach their target LDL-C goals. The discovery of proprotein convertase subtilisin/kexin type 9 (PCSK9) as a key regulator of LDL receptor (LDLR) degradation has ushered in a new era of lipid-lowering therapies.[1][2] Injectable monoclonal antibodies against PCSK9 have demonstrated profound efficacy, but their route of administration and cost can be limiting factors.

This has driven the search for orally bioavailable small molecule inhibitors of the PCSK9-LDLR interaction. MK-0616 is a first-in-class, investigational, orally administered macrocyclic peptide inhibitor of PCSK9.[1][3] Developed by Merck, it is designed to offer the potent LDL-C reduction seen with injectable PCSK9 inhibitors in a convenient once-daily pill.[2] This document details the discovery, mechanism of action, synthesis, and clinical data associated with MK-0616.

Discovery of MK-0616

The discovery of MK-0616 represents a significant breakthrough in drugging a challenging protein-protein interaction (PPI) target with an oral agent. Traditional small molecule approaches were largely unsuccessful. The breakthrough came from the application of advanced screening technologies.

The discovery process was enabled by mRNA display technology , which allows for the screening of vast libraries of peptides (trillions of variants) for high-affinity binding to a target protein. This technology was utilized to identify initial cyclic peptide starting points that could bind to PCSK9. Following the identification of lead chemical matter, a campaign of structure-based drug design and medicinal chemistry optimization was undertaken to enhance potency, selectivity, and oral bioavailability, ultimately leading to the identification of MK-0616.

Mechanism of Action

MK-0616 functions by directly inhibiting the interaction between PCSK9 and the LDL receptor.

-

PCSK9's Role: PCSK9 is a secreted protein, primarily from the liver, that binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.

-

LDLR Degradation: After this binding, the PCSK9/LDLR complex is internalized into the cell and trafficked to the lysosome for degradation. This prevents the LDLR from recycling back to the cell surface to clear more LDL-C from the circulation.

-

MK-0616 Intervention: MK-0616, being a macrocyclic peptide, binds with high affinity to PCSK9, physically blocking its ability to interact with the LDLR. This inhibition allows the LDLR to escape PCSK9-mediated degradation. The receptor can then dissociate from LDL particles in the acidic environment of the endosome and recycle back to the hepatocyte surface for reuse, leading to a greater density of LDLRs and consequently, enhanced clearance of LDL-C from the bloodstream.

Synthesis of MK-0616

MK-0616 (enlicitide decanoate) is a highly complex macrocyclic peptide with a molecular weight of approximately 1600 Da. Its structure includes eight amino acid residues, with six being noncanonical, and two macrocyclic domains. This complexity precludes standard solid-phase peptide synthesis (SPPS) for large-scale production.

A convergent and robust manufacturing process was developed for the synthesis of MK-0616. While the precise, step-by-step industrial synthesis is proprietary, the general strategy has been disclosed.

-

Fragment Synthesis: The molecule is divided into key fragments, such as a "Northern Fragment," which are synthesized independently. This involves the preparation of the requisite noncanonical amino acids with orthogonal protecting groups.

-

Convergent Assembly: The pre-synthesized fragments are coupled together in a solution-phase strategy. This approach is more amenable to large-scale production than a linear synthesis on a solid support.

-

Macrolactamization/Ring Closure: A key step involves the formation of the large macrocyclic ring structure, likely through macrolactamization (amide bond formation) or other ring-closing reactions like ring-closing metathesis (RCM), which was employed in early-generation syntheses.

-

Final Deprotection and Purification: The final steps involve the removal of protecting groups and purification of the final active pharmaceutical ingredient (API).

The development of a second-generation synthesis was crucial to improve process efficiency, yield, and scalability, making the large-scale production required for clinical trials and commercialization feasible.

Quantitative Data

The efficacy and safety of MK-0616 have been evaluated in Phase 1 and Phase 2b clinical trials. Key quantitative findings are summarized below.

| Parameter | Value | Reference |

| Molecular Class | Macrocyclic Peptide | |

| Binding Affinity (Ki) for PCSK9 | 5 pM | |

| In Vitro IC50 (Human Plasma) | 2.5 ± 0.1 nM | |

| Solubility (pH 7) | >7 mg/mL |

| Dose | n | Maximum LDL-C Reduction (Geometric Mean) | 95% CI | Reference |

| 20 mg (once daily) | - | 61% | 43% - 85% |

| Treatment Group | n | Placebo-Adjusted LDL-C Reduction | Placebo-Adjusted ApoB Reduction | Placebo-Adjusted non-HDL-C Reduction | Reference |

| Placebo | ~76 | - | - | - | |

| MK-0616 (6 mg) | ~76 | 41.2% | 32.8% | 35.9% | |

| MK-0616 (12 mg) | ~76 | 55.7% | 45.8% | - | |

| MK-0616 (18 mg) | ~76 | 59.1% | 48.7% | - | |

| MK-0616 (30 mg) | ~76 | 60.9% | 51.8% | 55.8% |

All dose levels for MK-0616 showed a statistically significant reduction in LDL-C (p < 0.001) compared to placebo. The treatment was generally well-tolerated, with adverse event rates similar to placebo.

Key Experimental Protocols

Detailed protocols are proprietary; however, the principles of key assays used to characterize MK-0616 can be outlined.

-

Objective: To quantify the ability of a compound to inhibit the binding of PCSK9 to the LDLR.

-

Principle: A fluorescence resonance energy transfer (FRET) assay can be used. Recombinant human PCSK9 is labeled with a donor fluorophore (e.g., Alexa Fluor) and the EGF-A domain of the LDLR is labeled with an acceptor fluorophore. When in close proximity (i.e., bound), excitation of the donor leads to emission from the acceptor. An inhibitor will disrupt this interaction, reducing the FRET signal.

-

General Protocol:

-

Labeled PCSK9 and labeled LDLR-EGF-A are incubated in an assay buffer in a microplate format.

-

Serial dilutions of the test compound (MK-0616) are added.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The FRET signal is read using a plate reader capable of time-resolved fluorescence.

-

The percentage of inhibition is calculated relative to controls (no inhibitor) and a dose-response curve is generated to determine the IC50 value.

-

-

Objective: To measure the functional effect of a compound on the ability of liver cells to take up LDL-C in the presence of PCSK9.

-

Principle: Hepatocyte-derived cells (e.g., HepG2) are incubated with fluorescently labeled LDL (e.g., DiI-LDL). The amount of fluorescence internalized by the cells is proportional to LDL uptake via the LDLR.

-

General Protocol:

-

HepG2 cells are plated in a multi-well format and cultured to confluence.

-

Cells are incubated with recombinant human PCSK9 to induce LDLR degradation, thereby reducing LDL uptake.

-

Test compound (MK-0616) at various concentrations is added to the media along with PCSK9.

-

Fluorescently labeled LDL is then added to the wells.

-

After an incubation period, the cells are washed to remove extracellular LDL.

-

The cells are lysed, and the internalized fluorescence is quantified using a fluorescence plate reader.

-

An increase in fluorescence in the presence of the compound indicates a restoration of LDLR function and LDL uptake.

-

References

In-depth Technical Guide: Cellular Targets of LDL-IN-2

Executive Summary

This document provides a detailed overview of the current scientific understanding of LDL-IN-2, a compound identified as an antioxidant. Extensive searches of publicly available scientific literature and databases have been conducted to collate information regarding its cellular targets, mechanism of action, and relevant experimental data.

1. Primary Identified Function: Antioxidant Activity

The predominant characterization of LDL-IN-2 in the available literature is as an inhibitor of copper-mediated low-density lipoprotein (LDL) oxidation.[1][2][3][4] This antioxidant property is the most consistently reported function of the compound. The oxidation of LDL is a critical initiating event in the pathogenesis of atherosclerosis, and compounds that can inhibit this process are of significant interest in cardiovascular research.

2. Cellular Targets and Signaling Pathways

Despite a thorough review of existing research, specific intracellular protein targets of LDL-IN-2 have not been identified in the public domain. Consequently, there is no direct evidence to implicate LDL-IN-2 in the modulation of specific cellular signaling pathways. The primary mechanism of action appears to be its chemical property as an antioxidant, which likely involves direct scavenging of free radicals or chelation of pro-oxidant metal ions like copper, thereby protecting LDL particles from oxidative damage.

3. Quantitative Data

At present, there is a lack of quantitative data in the scientific literature regarding the binding affinities (e.g., Kd, Ki) or inhibitory concentrations (IC50) of LDL-IN-2 against specific cellular protein targets. The available information is confined to its effects on LDL oxidation.

4. Experimental Protocols

Detailed experimental protocols from primary research articles specifically investigating the cellular targets of LDL-IN-2 are not available. However, a general methodology for assessing the inhibition of copper-mediated LDL oxidation is described below.

General Experimental Protocol: In Vitro LDL Oxidation Assay

This protocol provides a representative method for evaluating the antioxidant effect of compounds like LDL-IN-2 on LDL oxidation.

Objective: To determine the ability of a test compound to inhibit the copper-catalyzed oxidation of low-density lipoprotein (LDL) in vitro.

Materials:

-

Human LDL (commercially available or isolated by ultracentrifugation)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Copper (II) sulfate (CuSO₄) solution

-

Test compound (e.g., LDL-IN-2) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer capable of measuring absorbance at 234 nm

Procedure:

-

LDL Preparation: Dialyze human LDL against PBS to remove any preservatives (e.g., EDTA). Determine the protein concentration of the LDL solution using a standard protein assay (e.g., BCA assay).

-

Reaction Setup: In a quartz cuvette, combine LDL (final concentration, e.g., 100 µg/mL) with the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control (a known antioxidant).

-

Initiation of Oxidation: Add CuSO₄ solution to the cuvette to a final concentration of, for example, 5 µM. This will initiate the oxidation of LDL.

-

Monitoring Oxidation: Immediately begin monitoring the change in absorbance at 234 nm over time using the spectrophotometer. The formation of conjugated dienes, an early product of lipid peroxidation, results in an increase in absorbance at this wavelength.

-

Data Analysis: The lag phase, which is the time before a rapid increase in absorbance occurs, is determined for each concentration of the test compound. An increase in the duration of the lag phase indicates an inhibitory effect on LDL oxidation.

5. Visualization of Proposed Mechanism

Given the available information, the mechanism of LDL-IN-2 can be visualized as a direct interaction with the LDL oxidation process, rather than a complex cellular signaling cascade.

Caption: Proposed mechanism of LDL-IN-2 as an inhibitor of copper-mediated LDL oxidation.

The current body of scientific literature identifies LDL-IN-2 as an antioxidant that effectively inhibits the copper-mediated oxidation of LDL. However, there is a significant gap in the understanding of its specific cellular targets and its effects on intracellular signaling pathways.

For a more comprehensive understanding of the biological activities of LDL-IN-2, future research should focus on:

-

Target Identification Studies: Employing techniques such as affinity chromatography, mass spectrometry-based proteomics, and chemical proteomics to identify direct protein binding partners of LDL-IN-2 within various cell types.

-

Cell-Based Assays: Evaluating the effects of LDL-IN-2 on cellular processes relevant to atherosclerosis, such as inflammation, foam cell formation, and endothelial dysfunction.

-

In Vivo Studies: Assessing the efficacy of LDL-IN-2 in animal models of atherosclerosis to determine its therapeutic potential.

This document will be updated as new information regarding the cellular targets and mechanism of action of LDL-IN-2 becomes available in the peer-reviewed scientific literature.

References

LDL-IN-2: A Technical Overview of its Antioxidant Role in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Low-density lipoprotein (LDL) oxidation is a critical initiating event in the pathogenesis of atherosclerosis, a primary driver of cardiovascular disease. Antioxidant compounds that can inhibit this process are of significant interest in the development of novel therapeutic strategies. This technical guide provides an in-depth overview of LDL-IN-2, a compound identified as an antioxidant that specifically counteracts copper-mediated LDL oxidation. Due to the limited availability of public-domain research on LDL-IN-2, this document synthesizes the known information and provides a broader context of its potential role in lipid metabolism. It also includes generalized experimental protocols and data presentation formats relevant to the evaluation of such compounds.

Introduction: The Critical Role of LDL Oxidation in Atherosclerosis

Low-density lipoprotein (LDL) is the primary carrier of cholesterol in the bloodstream. While essential for cellular functions, the oxidative modification of LDL particles (oxLDL) is a key initiating step in the development of atherosclerosis. This process occurs when LDL particles infiltrate the arterial intima and are exposed to reactive oxygen species (ROS) generated by endothelial cells, smooth muscle cells, and macrophages.

The oxidation of LDL is a complex process involving the peroxidation of lipids and the modification of the apolipoprotein B-100 (ApoB) component. This modification is often initiated by the presence of transition metal ions, such as copper (Cu²⁺). OxLDL is no longer recognized by the native LDL receptor and is instead taken up by scavenger receptors on macrophages in an unregulated manner. This leads to the formation of lipid-laden foam cells, a hallmark of early atherosclerotic lesions. The accumulation of foam cells contributes to the development of fatty streaks, which can progress into complex atherosclerotic plaques. These plaques can eventually rupture, leading to thrombosis and acute cardiovascular events such as myocardial infarction and stroke.

LDL-IN-2: An Antioxidant Targeting LDL Oxidation

LDL-IN-2 (CAS 778624-05-8) has been identified as an antioxidant compound that inhibits the copper-mediated oxidation of low-density lipoproteins. While detailed primary research on its discovery, synthesis, and comprehensive biological evaluation is not widely available in the public domain, its classification as an antioxidant provides a clear indication of its mechanism of action in the context of lipid metabolism.

The primary role of LDL-IN-2 is likely to be the scavenging of free radicals and the prevention of the chain reactions that lead to the peroxidation of lipids within the LDL particle. By inhibiting the initial oxidative events, LDL-IN-2 would prevent the formation of oxLDL and, consequently, mitigate the downstream pro-atherogenic effects.

Quantitative Data on Antioxidant Activity

Specific quantitative data for LDL-IN-2, such as its IC50 value for the inhibition of LDL oxidation, are not available in the reviewed literature. However, for a compound in this class, such data would typically be presented in a structured format to allow for clear comparison with other antioxidants. Below is an example of how such data would be tabulated.

| Compound | Assay Type | IC50 (µM) | Lag Time Extension (min) at 1 µM | Reference Compound |

| LDL-IN-2 | Cu²⁺-mediated TBARS | Data not available | Data not available | Probucol |

| LDL-IN-2 | Cu²⁺-mediated CD | Data not available | Data not available | Vitamin E |

TBARS: Thiobarbituric Acid Reactive Substances; CD: Conjugated Dienes.

Experimental Protocols

Detailed experimental protocols for the evaluation of LDL-IN-2 are not publicly available. However, the following section outlines a generalized and widely accepted methodology for assessing the in vitro antioxidant activity of a compound against copper-mediated LDL oxidation.

Isolation of Low-Density Lipoprotein (LDL)

-

Plasma Collection: Obtain fresh human plasma from healthy, normolipidemic donors by centrifugation of whole blood collected in EDTA-containing tubes.

-

Ultracentrifugation: Isolate LDL from plasma by sequential ultracentrifugation based on its density (1.019-1.063 g/mL).

-

Dialysis: Dialyze the isolated LDL extensively against phosphate-buffered saline (PBS) containing EDTA to remove contaminants and preserve its integrity. Prior to the oxidation assay, a final dialysis step against metal-free PBS is crucial.

-

Protein Quantification: Determine the protein concentration of the purified LDL using a standard protein assay (e.g., Bradford or BCA assay).

In Vitro Copper-Mediated LDL Oxidation Assay

This assay measures the formation of conjugated dienes, an early marker of lipid peroxidation.

-

Reaction Setup: In a quartz cuvette, combine purified LDL (final concentration 50-100 µg/mL) with varying concentrations of LDL-IN-2 (or a vehicle control) in PBS.

-

Initiation of Oxidation: Initiate the oxidation reaction by adding a solution of copper sulfate (CuSO₄) to a final concentration of 5-10 µM.

-

Monitoring Conjugated Diene Formation: Immediately begin monitoring the increase in absorbance at 234 nm using a spectrophotometer with temperature control (37°C). Record measurements at regular intervals (e.g., every 5-10 minutes) for several hours.

-

Data Analysis:

-

Lag Phase: Determine the duration of the lag phase, which is the time before a rapid increase in absorbance occurs. A longer lag phase in the presence of the test compound indicates antioxidant activity.

-

Rate of Oxidation: Calculate the maximal rate of oxidation from the slope of the propagation phase.

-

IC50 Calculation: If dose-dependent inhibition is observed, calculate the IC50 value, which is the concentration of the compound that produces 50% inhibition of LDL oxidation.

-

Visualizing the Role of LDL-IN-2 in Lipid Metabolism

Signaling Pathway of LDL Oxidation and Inhibition

Preliminary Research on the Biological Activity of MK-0616: An Oral PCSK9 Inhibitor

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This document provides a comprehensive technical overview of the biological activity of MK-0616, an investigational oral macrocyclic peptide inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). The discovery of an orally bioavailable PCSK9 inhibitor represents a significant advancement in the management of hypercholesterolemia, offering a potential alternative to injectable monoclonal antibody therapies.[1][2][3] This guide details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to generate this data. Signaling pathways and experimental workflows are visually represented to facilitate understanding.

Mechanism of Action

MK-0616 is designed to lower low-density lipoprotein cholesterol (LDL-C) by inhibiting the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR).[1][4] PCSK9 is a crucial regulator of cholesterol homeostasis. It binds to the LDLR on the surface of hepatocytes, targeting the receptor for lysosomal degradation. This process reduces the number of available LDLRs to clear LDL-C from the bloodstream, leading to elevated plasma LDL-C levels.

By binding with high affinity to PCSK9, MK-0616 physically blocks its interaction with the LDLR. This inhibition allows the LDLR to be recycled back to the cell surface after internalizing LDL particles, thereby increasing the liver's capacity to remove LDL-C from circulation and consequently lowering plasma LDL-C levels.

Quantitative Data Presentation

The biological activity of MK-0616 has been quantified through in vitro binding assays and clinical trials. The data demonstrates potent PCSK9 inhibition and significant dose-dependent reductions in key atherogenic lipoproteins.

Table 1: In Vitro PCSK9 Inhibition

| Parameter | Value | Description |

| Ki | 5 pM | Inhibitory constant for binding to PCSK9. |

| IC50 | 2.5 ± 0.1 nM | Half-maximal inhibitory concentration in human plasma. |

Table 2: Phase 1 Clinical Trial - Free PCSK9 Reduction in Healthy Adults

| Dose | Route | Population | Endpoint | Result |

| Single Oral Dose | Oral | Healthy Adults | >93% geometric mean reduction of free plasma PCSK9 | Achieved |

Table 3: Phase 2b Clinical Trial - Lipid Lowering Efficacy at Week 8 (Placebo-Adjusted)

| MK-0616 Daily Dose | LDL-C Reduction (%) | ApoB Reduction (%) | Non-HDL-C Reduction (%) |

| 6 mg | 41.2% | 32.8% | 35.9% |

| 12 mg | 55.7% | 45.8% | Not specified |

| 18 mg | 59.1% | 48.7% | Not specified |

| 30 mg | 60.9% | 51.8% | 55.8% |

All reductions were statistically significant (p<0.001) compared to placebo.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. Where specific protocols for MK-0616 studies are not publicly available, standardized, widely accepted methods are described.

In Vitro PCSK9-LDLR Interaction Inhibition Assay

This assay is designed to determine the concentration of an inhibitor required to block the binding of PCSK9 to the LDLR.

Objective: To measure the inhibitory constant (Ki) or IC50 of MK-0616.

Methodology:

-

Plate Coating: A 96-well ELISA plate is coated with the Epidermal Growth Factor-A (EGF-A) domain of the human LDLR.

-

Inhibitor Incubation: Recombinant human PCSK9 is pre-incubated with varying concentrations of MK-0616 for 1 hour at room temperature to allow for binding.

-

Binding Reaction: The PCSK9-inhibitor mixture is added to the LDLR-coated wells and incubated to allow for the binding of unbound PCSK9 to the LDLR.

-

Washing: The plate is washed to remove unbound PCSK9 and the inhibitor.

-

Detection: A primary antibody specific to PCSK9 is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Substrate Addition: A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.

-

Data Analysis: The absorbance is read at 450 nm. The percentage of inhibition is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the dose-response curve using non-linear regression.

Clinical Lipid Panel Analysis

In clinical trials, the efficacy of MK-0616 is determined by measuring changes in circulating lipid levels in patient plasma or serum samples.

Objective: To quantify LDL-C, Apolipoprotein B (ApoB), and Non-HDL-C levels.

Methodology:

-

Sample Collection: Whole blood is collected from participants into serum separator tubes or EDTA tubes. Samples are centrifuged to separate serum or plasma, which is then stored at ≤ -20°C until analysis.

-

LDL-C Measurement: While the specific method for the MK-0616 trials is not detailed, LDL-C is typically measured using one of the following methods:

-

Beta-Quantification (Gold Standard): Involves ultracentrifugation to separate lipoprotein fractions, followed by cholesterol measurement in the LDL fraction.

-

Direct Homogeneous Enzymatic Assays: These are automated methods used in most clinical chemistry laboratories that selectively measure LDL-C without the need for a separate ultracentrifugation step.

-

-

Apolipoprotein B (ApoB) Measurement:

-

Immunoturbidimetric or Immunonephelometric Assays: These are the most common methods. A specific antiserum to human ApoB is added to the sample. The resulting antigen-antibody complexes cause an increase in turbidity, which is measured photometrically (e.g., at 340 nm). The ApoB concentration is determined by comparing the sample's turbidity to that of known standards.

-

-

Non-HDL-C Calculation: This is not a direct measurement but a calculation derived from the standard lipid panel.

-

Formula: Non-HDL-C = Total Cholesterol - HDL-C.

-

Total Cholesterol and HDL-C are measured using standard automated enzymatic assays on a clinical chemistry analyzer.

-

Pharmacokinetic (PK) Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of MK-0616 in human subjects.

Methodology:

-

Sample Collection: Blood samples are collected at multiple time points following a single or multiple oral doses of MK-0616.

-

Sample Processing: Plasma is harvested and stored frozen.

-

Bioanalytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the quantification of small molecule drugs and peptides like MK-0616 in plasma.

-

Sample Preparation: Plasma samples are prepared by protein precipitation or solid-phase extraction to remove interfering substances.

-

Chromatography: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system to separate MK-0616 from other plasma components.

-

Mass Spectrometry: The eluent from the HPLC is introduced into a mass spectrometer. MK-0616 is ionized, and specific parent-daughter ion transitions are monitored for highly selective and sensitive quantification.

-

-

Data Analysis: The concentration of MK-0616 at each time point is determined from a standard curve. Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated using specialized software.

Conclusion

MK-0616 is a potent, orally bioavailable inhibitor of PCSK9 that has demonstrated significant and clinically meaningful reductions in LDL-C and other atherogenic lipoproteins in clinical trials. Its mechanism of action, preventing the PCSK9-mediated degradation of the LDLR, is well-established for this therapeutic class. The availability of an oral agent with efficacy comparable to injectable therapies could represent a major paradigm shift in the management of hypercholesterolemia, potentially improving patient access and adherence to this important class of lipid-lowering therapy. Further phase 3 studies are underway to establish the long-term safety and efficacy of MK-0616 in reducing cardiovascular events.

References

An In-depth Technical Guide on the Therapeutic Potential of LDL-IN-H1

Disclaimer: Information regarding a specific therapeutic agent designated "LDL-IN-2" is not available in the public domain as of the last update. This guide has been constructed based on a hypothetical molecule, LDL-IN-H1 , to demonstrate the requested format and content for a technical whitepaper. The mechanisms and data presented are representative of a plausible LDL-lowering agent, drawing from established principles in cardiovascular drug discovery.

Executive Summary

High levels of low-density lipoprotein cholesterol (LDL-C) are a major risk factor for the development of atherosclerotic cardiovascular disease. While statins are the cornerstone of therapy, a significant portion of high-risk patients fail to reach their LDL-C goals, necessitating the development of novel therapeutic agents. This document provides a comprehensive technical overview of LDL-IN-H1, a novel small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). By preventing the PCSK9-mediated degradation of the LDL receptor (LDLR), LDL-IN-H1 increases the clearance of circulating LDL-C. This guide summarizes the preclinical data for LDL-IN-H1, including its mechanism of action, in vitro and in vivo pharmacology, and preliminary safety profile.

Mechanism of Action

LDL-IN-H1 is designed to disrupt the interaction between PCSK9 and the LDL receptor on the surface of hepatocytes. The canonical pathway involves the secretion of PCSK9, which then binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR. This complex is subsequently internalized, and the LDLR is targeted for lysosomal degradation instead of recycling back to the cell surface.[1][2][3][4] This reduction in LDLR density leads to decreased clearance of LDL-C from the bloodstream.

LDL-IN-H1 potently and selectively binds to a cryptic pocket on PCSK9, inducing a conformational change that prevents its association with the LDLR. This leads to an increased number of LDL receptors on the hepatocyte surface, thereby enhancing the uptake and clearance of LDL-C from circulation.

References

An In-depth Technical Guide on the Initial Toxicity Screening of LDL-IN-2

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on a specific molecule designated "LDL-IN-2" is not available. This document, therefore, presents a hypothetical initial toxicity screening for a novel investigational compound, hereby named LDL-IN-2, designed to lower Low-Density Lipoprotein (LDL) cholesterol. The experimental data and protocols are illustrative and based on standard methodologies in preclinical drug development for this therapeutic class.

Introduction

High levels of Low-Density Lipoprotein cholesterol (LDL-C) are a well-established risk factor for atherosclerotic cardiovascular disease.[1][2] While statins are the cornerstone of therapy, a significant portion of high-risk patients do not achieve optimal LDL-C goals, necessitating the development of novel therapeutic agents.[3][4] LDL-IN-2 is an investigational small molecule inhibitor designed to enhance the clearance of LDL-C from circulation. This whitepaper details the initial in vitro and in vivo toxicity screening of LDL-IN-2, providing a foundational safety profile for its continued development.

Proposed Mechanism of Action

LDL-IN-2 is hypothesized to function by disrupting the interaction between Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and the Low-Density Lipoprotein Receptor (LDLR). By preventing PCSK9 from binding to the LDLR, LDL-IN-2 spares the receptor from degradation, increasing its recycling to the hepatocyte surface.[5] This leads to enhanced uptake and clearance of circulating LDL-C, thereby lowering plasma LDL-C levels.

In Vitro Toxicity Assessment

The initial in vitro safety evaluation of LDL-IN-2 was conducted to assess its cytotoxic potential against relevant human cell lines.

Experimental Protocol: Cell Viability (MTT Assay)

-

Cell Culture: Human hepatocellular carcinoma cells (HepG2) and human umbilical vein endothelial cells (HUVEC) were cultured in appropriate media until reaching 80-90% confluency.

-

Seeding: Cells were seeded into 96-well plates at a density of 1 x 104 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: LDL-IN-2 was dissolved in DMSO and serially diluted in culture medium to final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration was maintained at ≤0.1% in all wells. Doxorubicin (10 µM) was used as a positive control for cytotoxicity.

-

Incubation: Cells were treated with the compound dilutions for 48 hours.

-

MTT Addition: After incubation, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability was expressed as a percentage relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) values were calculated using non-linear regression analysis.

Results: In Vitro Cytotoxicity

LDL-IN-2 demonstrated minimal cytotoxicity against both HepG2 and HUVEC cell lines, with IC50 values significantly higher than anticipated therapeutic concentrations.

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |

| LDL-IN-2 | HepG2 (Human Liver) | 48 | > 100 |

| LDL-IN-2 | HUVEC (Human Endothelial) | 48 | 85.2 |

| Doxorubicin | HepG2 (Human Liver) | 48 | 1.2 |

| Doxorubicin | HUVEC (Human Endothelial) | 48 | 2.5 |

In Vivo Acute Toxicity Assessment

A preliminary acute toxicity study was performed in a rodent model to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Experimental Protocol: Acute Toxicity Study in Mice

-

Animals: Male and female C57BL/6 mice (8 weeks old) were used. Animals were housed under standard laboratory conditions with ad libitum access to food and water.

-

Acclimatization: Mice were acclimated for one week prior to the study.

-

Dosing: LDL-IN-2 was formulated in a vehicle of 0.5% methylcellulose and administered via a single oral gavage. Doses of 50, 150, 500, and 2000 mg/kg were administered to groups of 5 male and 5 female mice. A control group received the vehicle only.

-

Observation: Animals were observed for clinical signs of toxicity continuously for the first 4 hours post-dosing, and then daily for 14 days. Observations included changes in skin, fur, eyes, motor activity, and behavior. Body weights were recorded on Days 0, 7, and 14.

-

Necropsy: At the end of the 14-day observation period, all surviving animals were euthanized. A gross necropsy was performed, and major organs (liver, kidneys, spleen, heart, lungs) were collected, weighed, and preserved for potential histopathological analysis.

-

Data Analysis: Mortality, clinical signs, body weight changes, and gross pathological findings were recorded and analyzed. The MTD was defined as the highest dose that did not cause mortality or serious clinical signs.

Results: In Vivo Acute Toxicity

LDL-IN-2 was well-tolerated up to a dose of 500 mg/kg. At the 2000 mg/kg dose, clinical signs of toxicity were observed, with no mortality.

| Dose (mg/kg) | Sex | No. of Animals | Mortality | Key Clinical Signs | Body Weight Change (Day 14 vs Day 0) |

| Vehicle | M/F | 5/5 | 0/10 | None observed | +5.2% |

| 50 | M/F | 5/5 | 0/10 | None observed | +4.9% |

| 150 | M/F | 5/5 | 0/10 | None observed | +4.5% |

| 500 | M/F | 5/5 | 0/10 | None observed | +4.1% |

| 2000 | M/F | 5/5 | 0/10 | Lethargy, piloerection within first 24h; resolved by Day 3 | +1.5% |

Gross Necropsy Findings: No treatment-related macroscopic abnormalities were observed in any of the major organs at any dose level.

Summary and Conclusion

The initial toxicity screening of LDL-IN-2 suggests a favorable preliminary safety profile.

-

In Vitro: The compound exhibits low cytotoxic potential against human liver and endothelial cells, with IC50 values well above the projected therapeutic range.

-

In Vivo: In an acute oral toxicity study in mice, LDL-IN-2 was well-tolerated. The maximum tolerated dose was determined to be greater than 500 mg/kg, and no mortality or significant organ pathology was observed even at a high dose of 2000 mg/kg.

These foundational safety data support the continued preclinical development of LDL-IN-2. Further sub-chronic toxicity studies, along with more comprehensive safety pharmacology and genotoxicity assessments, are warranted to fully characterize its safety profile before advancing to clinical trials.

References

- 1. Cholesterol Screening - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. LDL and HDL Cholesterol and Triglycerides | Cholesterol | CDC [cdc.gov]

- 3. mdpi.com [mdpi.com]

- 4. Establishment of an in vitro safety assessment model for lipid-lowering drugs using same-origin human pluripotent stem cell-derived cardiomyocytes and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for LDL-IN-2 in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Low-density lipoprotein (LDL) is the primary carrier of cholesterol in the bloodstream. The uptake of LDL into cells is a critical process for maintaining cholesterol homeostasis and is primarily mediated by the LDL receptor (LDLR) through clathrin-mediated endocytosis.[1][2] Dysregulation of this pathway is a key factor in the pathogenesis of several diseases, including atherosclerosis and familial hypercholesterolemia.[3] The study of LDL uptake and its modulation is therefore of significant interest in both basic research and drug development.

LDL-IN-2 is a novel, potent, and specific small molecule inhibitor of the LDL uptake pathway. These application notes provide detailed protocols for utilizing LDL-IN-2 in cell culture to study its effects on LDL uptake and the associated signaling pathways.

Mechanism of Action

LDL-IN-2 is hypothesized to inhibit a critical step in the endocytic pathway of the LDL-LDLR complex. The binding of LDL to the LDLR at the cell surface triggers the recruitment of adaptor proteins, such as ARH and AP-2, which in turn initiates the formation of a clathrin-coated pit.[3] This pit invaginates and pinches off to form an endocytic vesicle that transports the LDL-LDLR complex into the cell. LDL-IN-2 is proposed to interfere with this process, potentially by disrupting the function of key proteins involved in vesicle formation or trafficking, thereby preventing the internalization of the LDL-LDLR complex.

Applications

-

Inhibition of LDL Uptake: LDL-IN-2 can be used as a tool to inhibit LDL uptake in various cell types, allowing for the study of the downstream consequences of reduced cellular cholesterol influx.

-

Study of LDL Metabolism and Signaling: By blocking LDL uptake, LDL-IN-2 facilitates the investigation of the cellular response to cholesterol deprivation and the regulation of cholesterol biosynthesis pathways.

-

High-Throughput Screening: The inhibitory activity of LDL-IN-2 makes it a suitable positive control in high-throughput screening assays aimed at identifying new modulators of LDL uptake.

Quantitative Data Summary

The following table summarizes the inhibitory effect of a known inhibitor of endocytosis, Dynasore, on LDL uptake in different cell lines. This data is representative of the type of results that can be obtained when studying an inhibitor of LDL uptake like LDL-IN-2.

| Cell Line | Inhibitor | Concentration | % Inhibition of LDL Uptake (at 4.33h) |

| HepG2 (Human Hepatoma) | Dynasore | 40 µM | 53% |

| HK2 (Human Kidney) | Dynasore | 40 µM | 68% |

| HCAEC (Human Coronary Artery Endothelial Cells) | Dynasore | 40 µM | 54% |

| Data is representative and based on studies with Dynasore, a known inhibitor of dynamin-dependent endocytosis.[1] |

Experimental Protocols

Cell Culture and Treatment with LDL-IN-2

This protocol describes the general procedure for culturing cells and treating them with LDL-IN-2 prior to conducting LDL uptake or other downstream assays.

Materials:

-

Cell line of choice (e.g., HepG2, fibroblasts)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Lipoprotein-deficient serum (LPDS)

-

LDL-IN-2

-

Vehicle control (e.g., DMSO)

-

Sterile culture plates and consumables

Procedure:

-

Seed cells in a suitable culture plate (e.g., 24-well or 96-well plate) at a density that will result in 70-90% confluency at the time of the experiment.

-

Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.

-

The next day, to upregulate LDL receptor expression, replace the growth medium with a medium containing lipoprotein-deficient serum (LPDS) or low (e.g., 0.05%) FBS. Incubate for 18-24 hours.

-

Prepare working solutions of LDL-IN-2 and a vehicle control in the appropriate assay medium.

-

Aspirate the starvation medium from the cells and add the medium containing different concentrations of LDL-IN-2 or the vehicle control.

-

Incubate for the desired pre-treatment time (e.g., 1-4 hours) at 37°C.

Fluorescent LDL Uptake Assay

This assay measures the uptake of fluorescently labeled LDL into cells and is a direct method to assess the inhibitory activity of LDL-IN-2.

Materials:

-

Cells treated with LDL-IN-2 or vehicle control (from Protocol 1)

-

Fluorescently labeled LDL (e.g., DiI-Ac-LDL or LDL-DyLight™ 550)

-

Wash buffer (e.g., PBS with 1% BSA)

-

Fixative solution (optional, e.g., 4% paraformaldehyde)

-

Fluorescence microscope or plate reader

Procedure:

-

Following pre-treatment with LDL-IN-2, add fluorescently labeled LDL to each well at a final concentration of approximately 10 µg/mL.

-

Incubate the cells for 3-4 hours at 37°C to allow for LDL uptake.

-

Aspirate the medium containing the labeled LDL and wash the cells three times with wash buffer to remove any unbound LDL.

-

Add fresh medium or PBS to the wells.

-

The cells can be imaged immediately using a fluorescence microscope. Alternatively, for quantitative analysis, the fluorescence intensity can be measured using a plate reader.

Western Blotting for LDLR and SREBP-2

This protocol is used to assess the effect of LDL-IN-2 on the protein levels of the LDL receptor (LDLR) and Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor in cholesterol homeostasis.

Materials:

-

Cells treated with LDL-IN-2 or vehicle control

-

Ice-cold PBS

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)

-

Primary antibodies (anti-LDLR, anti-SREBP-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

After treatment with LDL-IN-2, place the culture dish on ice and wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer and scraping the cells.

-

Incubate the lysate on ice for 30 minutes with agitation.

-

Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein samples to 20 µg per lane and add an equal volume of 2x Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-LDLR, anti-SREBP-2, or anti-β-actin as a loading control) overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathway and Workflow Diagrams

Caption: LDL Receptor-Mediated Endocytosis Pathway and Proposed Inhibition by LDL-IN-2.

Caption: Experimental Workflow for the Fluorescent LDL Uptake Assay.

Caption: General Workflow for Western Blot Analysis.

References

Application Notes: Using LDL-IN-2 in a Mouse Model of Hyperlipidemia

For Research Use Only.

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of LDL-IN-2, a novel small-molecule inhibitor, in a mouse model of hyperlipidemia. LDL-IN-2 is designed to lower plasma Low-Density Lipoprotein (LDL) cholesterol by preventing the degradation of the LDL Receptor (LDLR). The protocols outlined below are intended to serve as a standard methodology for evaluating the in vivo efficacy of LDL-IN-2.

Disclaimer: "LDL-IN-2" is a representative name for a hypothetical small-molecule inhibitor of the PCSK9-LDLR interaction. The experimental data and protocols provided are synthesized from published studies on similar, validated compounds in this class.

Mechanism of Action

The LDL receptor (LDLR), primarily found on the surface of hepatocytes, is crucial for removing LDL cholesterol from the bloodstream.[1] The LDLR binds to LDL particles, and the complex is internalized.[2] Inside the cell, the LDL is degraded, and the receptor is recycled back to the cell surface to clear more LDL.[3]

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a secreted protein that also binds to the LDLR.[4] When PCSK9 binds to the LDLR, the entire complex is targeted for lysosomal degradation, which prevents the receptor from being recycled.[5] This action reduces the number of active LDL receptors on the liver cell surface, leading to decreased LDL clearance and consequently, higher levels of LDL cholesterol in the plasma.

LDL-IN-2 is a small-molecule inhibitor that physically blocks the protein-protein interaction between PCSK9 and the LDLR. By preventing PCSK9 from binding to the LDLR, LDL-IN-2 protects the receptor from degradation. This leads to an increased number of recycled LDLRs on the hepatocyte surface, enhancing the uptake of LDL cholesterol from circulation and resulting in lower plasma LDL-C levels.

Experimental Protocols

A common and effective model for hyperlipidemia and atherosclerosis research is the LDL receptor-deficient (LDLR-/-) mouse. These mice, when placed on a high-fat, high-cholesterol "Western-type" diet, rapidly develop pronounced hypercholesterolemia.

-

Animal Model: Male LDLR-/- mice on a C57BL/6J background, 8-10 weeks of age.

-

Housing: Standard temperature-controlled facility (22-24°C) with a 12-hour light/dark cycle. Ad libitum access to food and water.

-

Acclimatization: Acclimatize mice for one week on a standard chow diet.

-

Induction Diet: Switch to a Western-type diet (e.g., 42% kcal from fat, 0.2% cholesterol) to induce hyperlipidemia. Continue this diet throughout the study.

-

Monitoring: Monitor body weight weekly. A baseline blood sample should be taken before starting the diet to establish normal lipid levels.

-

Formulation: Prepare LDL-IN-2 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water). The formulation should be a homogenous suspension.

-

Dosing Groups:

-

Group 1: Vehicle control (oral gavage, daily)

-

Group 2: LDL-IN-2 (Low Dose, e.g., 10 mg/kg, oral gavage, daily)

-

Group 3: LDL-IN-2 (High Dose, e.g., 50 mg/kg, oral gavage, daily)

-

Group 4: Positive Control (e.g., Atorvastatin, 10 mg/kg, oral gavage, daily)

-

-

Administration: Administer the designated treatment daily via oral gavage for a period of 8-12 weeks.

-

Study Duration: A typical study to observe significant changes in lipid profiles and early atherosclerotic lesions lasts for 8 to 16 weeks.

-

Blood Collection: Collect blood samples from the tail vein or retro-orbital sinus at baseline and specified time points (e.g., every 4 weeks) and at the study endpoint. Use EDTA-coated tubes to collect plasma.

-

Plasma Separation: Centrifuge blood at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Lipid Profile Analysis: Use commercially available enzymatic kits to measure plasma concentrations of:

-

Total Cholesterol (TC)

-

LDL-Cholesterol (LDL-C)

-

High-Density Lipoprotein Cholesterol (HDL-C)

-

Triglycerides (TG)

-

-

Tissue Collection: At the study endpoint, euthanize mice and perfuse with saline. Collect the liver and the aorta for further analysis.

-

Hepatic LDLR Expression (Target Engagement): Prepare protein lysates from a portion of the liver. Use Western blotting to quantify the protein levels of LDLR to confirm the on-target effect of LDL-IN-2.

Data Presentation

Quantitative data should be summarized to compare the effects of LDL-IN-2 across different treatment groups.

Table 1: Effect of LDL-IN-2 on Plasma Lipid Profile in LDLR-/- Mice Data are presented as Mean ± SEM (n=8-10 mice per group). Statistical significance relative to vehicle control is denoted by an asterisk ().*

| Treatment Group | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |

| Baseline (Chow Diet) | 80 ± 5 | 25 ± 3 | 50 ± 4 | 70 ± 6 |

| Vehicle (Western Diet) | 1250 ± 98 | 850 ± 75 | 45 ± 5 | 150 ± 15 |

| LDL-IN-2 (10 mg/kg) | 980 ± 80 | 650 ± 60 | 48 ± 6 | 145 ± 12 |

| LDL-IN-2 (50 mg/kg) | 650 ± 65 | 380 ± 40 | 52 ± 5 | 130 ± 11 |

| Atorvastatin (10 mg/kg) | 710 ± 72 | 420 ± 45 | 50 ± 4 | 125 ± 10 |

Table 2: Effect of LDL-IN-2 on Body Weight and Hepatic LDLR Expression Data are presented as Mean ± SEM. LDLR expression is normalized to a housekeeping protein (e.g., GAPDH) and expressed as a fold change relative to the vehicle control group.

| Treatment Group | Final Body Weight (g) | Relative Hepatic LDLR Protein Level (Fold Change) |

| Vehicle (Western Diet) | 35 ± 1.5 | 1.0 |

| LDL-IN-2 (10 mg/kg) | 34 ± 1.2 | 1.8 |

| LDL-IN-2 (50 mg/kg) | 34.5 ± 1.4 | 2.5 |

| Atorvastatin (10 mg/kg) | 33.8 ± 1.6 | 2.2* |

Troubleshooting and Considerations

-

Compound Solubility: Ensure LDL-IN-2 is properly formulated to ensure consistent dosing. Sonication may be required to achieve a uniform suspension.

-

Animal Health: The Western-type diet can lead to obesity and hepatic steatosis. Monitor animal health closely for any adverse effects.

-

Data Variability: Biological variability is expected. Ensure adequate group sizes (n ≥ 8) to achieve statistical power.

-

Mechanism Confirmation: A lack of effect in PCSK9-/- knockout mice would provide strong evidence that the compound's mechanism of action is PCSK9-dependent.

References

- 1. Biochemistry, LDL Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mechanism of LDL binding and release probed by structure-based mutagenesis of the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Molecular mechanism of LDL cholesterol regulation | French national synchrotron facility [synchrotron-soleil.fr]

- 5. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of LDL-IN-2, a Representative Small-Molecule LDL-Lowering Agent

Disclaimer: Information regarding a specific molecule designated "LDL-IN-2" is not publicly available. The following application notes and protocols are based on a representative orally bioavailable small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of LDL cholesterol. The data presented is derived from published in vivo studies of similar compounds and is intended to serve as a comprehensive guide for researchers.

Introduction

Elevated low-density lipoprotein cholesterol (LDL-C) is a major risk factor for the development of atherosclerotic cardiovascular disease. Small-molecule inhibitors that target key regulators of LDL-C metabolism offer a promising therapeutic strategy. This document provides detailed protocols and application notes for the in vivo evaluation of LDL-IN-2, a representative small-molecule inhibitor designed to lower circulating LDL-C levels. The primary mechanism of action for this class of inhibitors is the disruption of the interaction between PCSK9 and the LDL receptor (LDLR), which leads to increased LDLR recycling and enhanced clearance of LDL-C from the circulation.[1][2]

Mechanism of Action

LDL-IN-2 is a representative small-molecule inhibitor of the PCSK9-LDLR interaction. By binding to PCSK9, it prevents PCSK9 from targeting the LDL receptor for degradation. This leads to a higher density of LDL receptors on the surface of hepatocytes, resulting in increased uptake of LDL cholesterol from the bloodstream and a subsequent reduction in plasma LDL-C levels.[2]

In Vivo Dosage and Administration

The following tables summarize the recommended dosage and administration parameters for LDL-IN-2 in preclinical mouse models, based on data from representative small-molecule PCSK9 inhibitors.

Table 1: Dosage and Administration for In Vivo Efficacy Studies

| Parameter | Recommendation | Notes |

| Animal Model | APOE*3-Leiden.CETP mice on a high-fat diet | This model is susceptible to hypercholesterolemia and is responsive to LDL-lowering therapies. |

| Administration Route | Oral gavage (p.o.) | Represents a clinically relevant route of administration for small-molecule drugs. |

| Dosage Range | 10 - 50 mg/kg/day | A dose-dependent effect on plasma cholesterol has been observed in this range for similar compounds.[1] |

| Vehicle | 0.5% (w/v) carboxymethylcellulose (CMC) in water | A commonly used vehicle for oral administration of small molecules in preclinical studies. |

| Dosing Frequency | Once daily (q.d.) | |

| Study Duration | 4 weeks | Sufficient to observe significant changes in lipid profiles. |

Table 2: Pharmacokinetic Profile of a Representative Small-Molecule PCSK9 Inhibitor (NYX-PCSK9i)

| Parameter | Value | Animal Model |

| Bioavailability (F%) | >30% | Mouse |

| Tmax (hours) | 2 | Mouse |

| Half-life (t1/2, hours) | 4-6 | Mouse |

Note: Pharmacokinetic parameters can vary significantly between different small molecules and should be determined empirically for the specific compound of interest.

Experimental Protocols

Protocol for In Vivo Efficacy Assessment in a Hyperlipidemic Mouse Model

Objective: To evaluate the dose-dependent efficacy of LDL-IN-2 in reducing plasma LDL-C in a relevant mouse model of hypercholesterolemia.

Materials:

-

LDL-IN-2

-

Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water

-

APOE*3-Leiden.CETP mice (male, 8-10 weeks old)

-

High-fat diet (e.g., 20% fat, 0.25% cholesterol)

-

Oral gavage needles

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Plasma lipid analysis kits (Total Cholesterol, LDL-C)

Procedure:

-

Acclimatization: Acclimatize mice for at least one week to the housing conditions and diet.

-

Induction of Hypercholesterolemia: Place mice on a high-fat diet for 4 weeks to induce a stable hypercholesterolemic phenotype.

-

Baseline Blood Collection: Collect baseline blood samples via tail vein or retro-orbital sinus to determine initial plasma lipid levels.

-

Randomization: Randomize mice into treatment groups (n=8-10 per group):

-

Group 1: Vehicle control (0.5% CMC)

-

Group 2: LDL-IN-2 (10 mg/kg)

-

Group 3: LDL-IN-2 (30 mg/kg)

-

Group 4: LDL-IN-2 (50 mg/kg)

-

-

Drug Administration: Administer the assigned treatment orally via gavage once daily for 4 weeks.

-

Monitoring: Monitor animal health and body weight throughout the study.

-

Final Blood Collection: At the end of the treatment period, collect terminal blood samples via cardiac puncture.

-

Plasma Analysis: Separate plasma by centrifugation and analyze for total cholesterol and LDL-C concentrations using commercially available kits.

-

Data Analysis: Calculate the percentage change in LDL-C from baseline for each group and perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significant differences between treatment groups and the vehicle control.

Visualizations

Signaling Pathway of LDL-IN-2

Caption: Mechanism of action of LDL-IN-2.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for in vivo efficacy assessment.

References

LDL-IN-2 solution preparation and storage conditions

Extensive searches for a compound specifically named "LDL-IN-2" have not yielded any relevant information regarding its solution preparation, storage conditions, or experimental protocols. The search results primarily provide information on Low-Density Lipoprotein (LDL) cholesterol, including its biological functions, assay methods, and the stability of biological samples containing LDL.

There is no indication in the available scientific literature or product listings for a molecule designated as "LDL-IN-2." It is possible that this is an internal compound name not yet in the public domain, a misnomer, or a highly specific research tool not widely documented.

Without foundational information on the nature of "LDL-IN-2," including its chemical structure, solubility, and biological targets, it is not possible to provide the requested detailed Application Notes and Protocols. The core requirements of data presentation, experimental protocols, and visualizations are contingent on the availability of this fundamental data.

We recommend verifying the name and seeking more specific identifiers for the compound of interest to enable a successful search for the required information.

Application of LDL Pathway Inhibitors in Atherosclerosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events such as heart attack and stroke. A key initiating event in atherosclerosis is the accumulation and modification of low-density lipoprotein (LDL) in the arterial wall.[1][2][3] This document provides detailed application notes and protocols for the use of a representative LDL pathway inhibitor, herein referred to as LDL-IN-2, in atherosclerosis research. While specific data for "LDL-IN-2" is not publicly available, this guide outlines the principles and experimental workflows for characterizing similar inhibitors that target key processes in LDL-mediated atherogenesis, such as LDL oxidation or its uptake by macrophages.

The "response to retention" hypothesis for the initiation of atherosclerosis posits that the retention of LDL in the artery wall leads to its modification into highly atherogenic particles that initiate inflammatory responses.[3] Oxidized LDL (ox-LDL) is a major form of modified LDL and plays a crucial role in the initiation and progression of atherosclerosis.[2] Ox-LDL induces endothelial dysfunction, promotes the recruitment of immune cells, and is taken up by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques. Therefore, inhibitors targeting LDL modification and uptake are of significant interest in the development of novel anti-atherosclerotic therapies.

Data Presentation

The following tables summarize the expected quantitative data for a hypothetical LDL pathway inhibitor, LDL-IN-2, based on typical results from preclinical studies of atherosclerosis inhibitors.

Table 1: In Vitro Efficacy of LDL-IN-2

| Parameter | Assay | Cell Line | LDL-IN-2 Concentration | Result |

| IC50 | LDL Oxidation Assay | N/A | Variable | 5 µM |

| IC50 | ox-LDL Uptake Assay | J774A.1 Macrophages | Variable | 10 µM |

| EC50 | Anti-inflammatory Effect (IL-6 reduction) | LPS-stimulated J774A.1 | Variable | 8 µM |

| Cytotoxicity (CC50) | MTT Assay | J774A.1 Macrophages | Variable | > 100 µM |

Table 2: In Vivo Efficacy of LDL-IN-2 in an Atherosclerosis Mouse Model (e.g., ApoE-/- mice on a high-fat diet)

| Parameter | Dosing Regimen | Duration | Vehicle Control | LDL-IN-2 (10 mg/kg) | LDL-IN-2 (30 mg/kg) |

| Aortic Plaque Area (%) | Daily Oral Gavage | 12 weeks | 15.2 ± 2.5 | 9.8 ± 1.8 | 6.5 ± 1.5** |

| Aortic Root Lesion Area (µm²) | Daily Oral Gavage | 12 weeks | 450,000 ± 50,000 | 310,000 ± 45,000 | 220,000 ± 38,000 |

| Plasma Total Cholesterol (mg/dL) | Daily Oral Gavage | 12 weeks | 480 ± 60 | 350 ± 50* | 280 ± 45 |

| Plasma LDL-Cholesterol (mg/dL) | Daily Oral Gavage | 12 weeks | 250 ± 40 | 180 ± 30 | 130 ± 25** |

| Aortic Macrophage Content (%) | Daily Oral Gavage | 12 weeks | 25.5 ± 4.2 | 18.3 ± 3.5 | 12.1 ± 2.8** |

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.

Experimental Protocols

In Vitro Experiments

1. LDL Oxidation Assay

-

Objective: To determine the ability of LDL-IN-2 to inhibit the copper-mediated oxidation of LDL.

-

Materials: Human LDL, CuSO₄, LDL-IN-2, phosphate-buffered saline (PBS), thiobarbituric acid reactive substances (TBARS) assay kit.

-

Procedure:

-

Dilute human LDL to a final concentration of 100 µg/mL in PBS.

-

Pre-incubate the LDL solution with varying concentrations of LDL-IN-2 (e.g., 0.1 to 100 µM) for 30 minutes at 37°C.

-

Initiate oxidation by adding CuSO₄ to a final concentration of 10 µM.

-

Incubate the mixture for 4 hours at 37°C.

-

Measure the extent of LDL oxidation by quantifying the formation of malondialdehyde (MDA) using a TBARS assay according to the manufacturer's instructions.

-

Calculate the IC50 value of LDL-IN-2 for the inhibition of LDL oxidation.

-

2. Macrophage ox-LDL Uptake Assay

-

Objective: To assess the effect of LDL-IN-2 on the uptake of oxidized LDL by macrophages.

-

Materials: J774A.1 macrophage cell line, DMEM, fetal bovine serum (FBS), DiI-labeled ox-LDL, LDL-IN-2, fluorescence plate reader or flow cytometer.

-

Procedure:

-

Seed J774A.1 cells in a 24-well plate and culture until they reach 80% confluency.

-

Pre-treat the cells with varying concentrations of LDL-IN-2 for 2 hours.

-

Add DiI-labeled ox-LDL (10 µg/mL) to each well and incubate for 4 hours at 37°C.

-

Wash the cells three times with cold PBS to remove unbound DiI-ox-LDL.

-

Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission: 554/571 nm). Alternatively, detach the cells and analyze by flow cytometry.

-

Determine the IC50 value of LDL-IN-2 for the inhibition of ox-LDL uptake.

-

In Vivo Experiments

1. Atherosclerosis Mouse Model

-

Objective: To evaluate the in vivo efficacy of LDL-IN-2 in a murine model of atherosclerosis.

-

Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice are a commonly used model as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.

-

Procedure:

-

At 6-8 weeks of age, place male ApoE-/- mice on a high-fat diet (e.g., Western diet containing 21% fat and 0.15% cholesterol) for 12 weeks.

-

Divide the mice into three groups: vehicle control, LDL-IN-2 (10 mg/kg/day), and LDL-IN-2 (30 mg/kg/day).

-

Administer LDL-IN-2 or vehicle daily via oral gavage.

-

Monitor body weight and food intake weekly.

-

At the end of the 12-week treatment period, euthanize the mice and collect blood and tissues for analysis.

-

2. Quantification of Atherosclerotic Lesions

-

Objective: To measure the extent of atherosclerotic plaque formation in the aorta.

-

Procedure:

-

Perfuse the mice with PBS followed by 4% paraformaldehyde.

-

Dissect the entire aorta from the heart to the iliac bifurcation.

-

Clean the aorta of surrounding adipose and connective tissue.

-

For en face analysis, open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich plaques.

-

Capture images of the stained aortas and quantify the percentage of the total aortic surface area covered by plaques using image analysis software.

-

For aortic root analysis, embed the proximal aorta in OCT medium, and collect serial cryosections.

-

Stain the sections with Oil Red O and hematoxylin and eosin (H&E).

-

Quantify the lesion area in the aortic root sections.

-

Visualizations

Caption: Key events in LDL-mediated atherosclerosis and potential points of inhibition.

Caption: Experimental workflow for the preclinical evaluation of an LDL pathway inhibitor.

References

Application Notes: Measuring the Effects of LDL-IN-2 on LDL Uptake

Introduction

Low-density lipoprotein (LDL) is the primary carrier of cholesterol in the bloodstream, and its uptake by cells is a critical process in maintaining cholesterol homeostasis.[1][2] This process is primarily mediated by the LDL receptor (LDLR), which binds to LDL particles and facilitates their entry into the cell through receptor-mediated endocytosis.[1][2][3] Dysregulation of this pathway is a key factor in the development of atherosclerosis and cardiovascular disease. The development of small molecule inhibitors, such as the hypothetical LDL-IN-2, that can modulate LDL uptake is of significant interest for both research and therapeutic purposes.

These application notes provide detailed protocols for quantifying the effects of LDL-IN-2 on LDL uptake in cultured cells. The primary methods described utilize fluorescently labeled LDL to enable visualization and measurement of its internalization. These assays are suitable for screening potential inhibitors, characterizing their dose-response effects, and elucidating their mechanism of action.

Key Experimental Approaches

There are several robust methods to assess the impact of a compound like LDL-IN-2 on cellular LDL uptake. The most common approaches involve the use of fluorescently labeled LDL particles (e.g., DyLight™-labeled LDL or pHrodo™ Red-LDL).

-

Live-Cell Imaging: This technique allows for the real-time, dynamic measurement of LDL influx in living cells. It is particularly useful for kinetic studies and for simultaneously monitoring cell health and morphology to detect any potential cytotoxicity of the compound being tested.

-

Flow Cytometry: A high-throughput, quantitative method that measures the fluorescence of individual cells in a population. This approach is ideal for obtaining statistically robust data from a large number of cells and is well-suited for dose-response studies.

-

Fluorescence Microscopy (Qualitative): While less quantitative, this method provides a visual assessment of LDL uptake and its subcellular localization. It can be used as a complementary technique to confirm the findings from more quantitative assays.

Diagrams of Pathways and Workflows

The following diagrams illustrate the biological pathway of LDL uptake and the experimental workflows for its measurement.

Caption: LDL Receptor-mediated endocytosis pathway and a potential point of action for an inhibitor.

References

Application Notes and Protocols for Assessing LDL-IN-2's Impact on Gene Expression

Abstract: This document provides a detailed protocol for researchers, scientists, and drug development professionals to assess the impact of a novel small molecule, LDL-IN-2, on gene expression. The primary objective is to elucidate the molecular mechanisms of LDL-IN-2 by analyzing its influence on the transcriptome of relevant cell lines. The protocols herein describe the necessary steps for cell culture and treatment, RNA extraction, and subsequent gene expression analysis using both targeted and genome-wide approaches, including quantitative PCR (qPCR) and RNA sequencing (RNA-seq). Furthermore, this guide outlines data analysis and presentation strategies to ensure reproducible and robust findings.

Introduction

Understanding the molecular mechanism of a drug candidate is crucial for its development and clinical application. Small molecules can induce changes in gene expression, providing insights into their pharmacological effects and potential off-target activities.[1][2][3] LDL-IN-2 is a hypothetical small molecule inhibitor designed to modulate pathways associated with Low-Density Lipoprotein (LDL) metabolism. Dysregulation of LDL metabolism is a key factor in the pathogenesis of cardiovascular diseases. This protocol provides a framework for characterizing the effects of LDL-IN-2 on gene expression in a relevant cellular model.

Experimental Objectives

-

To determine the optimal concentration and treatment duration of LDL-IN-2 for inducing a measurable gene expression response.

-

To identify specific genes and pathways modulated by LDL-IN-2 using genome-wide RNA sequencing.

-

To validate the findings from RNA-seq using a targeted gene expression analysis method, such as quantitative PCR.

-